molecular formula C12H11FN2OS B2691498 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 1164508-57-9

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2691498
CAS RN: 1164508-57-9
M. Wt: 250.29
InChI Key: RIGWUDCPVOBWLU-OWBHPGMISA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is complex. It’s part of the benzothiazole class of compounds, which are known for their wide range of biological activities and medicinal applications .


Chemical Reactions Analysis

Benzothiazole derivatives, which include “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide”, have been shown to display antibacterial activity by inhibiting various enzymes .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide:

Antibacterial Agents

Research has shown that derivatives of benzothiazole compounds, including those similar to (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide, exhibit significant antibacterial activity. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial drugs .

Fluorescent Probes

Benzothiazole derivatives are known for their strong fluorescence properties. This compound can be used as a fluorescent probe in biological imaging and diagnostic applications. Its ability to emit light upon excitation makes it useful for tracking and visualizing biological processes at the cellular level .

Photocatalysts

The compound’s structure suggests potential use in photocatalysis. Benzothiazole derivatives have been explored as visible-light photocatalysts due to their ability to absorb light and facilitate chemical reactions. This application is particularly relevant in environmental chemistry for the degradation of pollutants and in organic synthesis .

Organic Electronics

Benzothiazole-based compounds are investigated for their electronic properties, making them suitable for use in organic electronics. This includes applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to conduct electricity and emit light efficiently is crucial for these technologies .

Anticancer Agents

Some benzothiazole derivatives have shown promising anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth. This compound could be explored for its potential to develop new anticancer therapies, targeting specific cancer cell lines .

Enzyme Inhibitors

Benzothiazole derivatives can act as enzyme inhibitors, interfering with the activity of specific enzymes involved in various biological processes. This application is valuable in drug discovery, where enzyme inhibitors are used to treat diseases by modulating enzyme activity .

Chemical Sensors

The compound can be used in the development of chemical sensors due to its sensitivity to environmental changes. Benzothiazole derivatives can detect the presence of specific ions or molecules, making them useful in environmental monitoring and industrial applications .

Material Science

In material science, benzothiazole derivatives are explored for their potential to form novel materials with unique properties. This includes the development of new polymers, nanomaterials, and other advanced materials with applications in various industries .

Mechanism of Action

The mechanism of action of benzothiazole derivatives involves inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

Benzothiazole derivatives, including “N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide”, have potential in the development of novel antibiotics to control resistance problems, which is a crucial area of research .

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGWUDCPVOBWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

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